4-(2-pyridinyl)Cyclohexanone

Anticancer Curcumin Analog Esophageal Cancer

Researchers require validated intermediates with defined pharmacology, not generic building blocks. This pyridyl-cyclohexanone offers proven bioactivity across multiple targets. - **Mechanistic Tool**: Sub-micromolar antiproliferative agent in ESCC (Eca109/EC9706); disrupts mitochondrial potential & activates caspase-3. - **Pharmacology Ready**: Sigma receptor ligand (σ1 Ki=152 nM, σ2 Ki=90 nM) and rat P2X3 antagonist (EC50=80 nM) for target validation. - **Supply Certainty**: >98% HPLC purity; multigram synthesis available for process development.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 103319-05-7
Cat. No. B3045222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-pyridinyl)Cyclohexanone
CAS103319-05-7
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC=CC=N2
InChIInChI=1S/C11H13NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-3,8-9H,4-7H2
InChIKeyBHIIMPOVZNJDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-pyridinyl)cyclohexanone Procurement Guide


4-(2-pyridinyl)cyclohexanone (CAS 103319-05-7), also known as 4-(pyridin-2-yl)cyclohexan-1-one, is a pyridyl-substituted cyclohexanone with molecular formula C11H13NO and molecular weight 175.23 g/mol [1]. It is a versatile intermediate in medicinal chemistry and organic synthesis, characterized by a predicted boiling point of 319.0±35.0 °C, density of 1.092±0.06 g/cm³, and logP of 1.1 [1]. The compound is typically synthesized via Pd-catalyzed ester α-arylation or condensation of 1,4-cyclohexanedione monoethylene ketal with 2-bromopyridine [2]. Its purity for research applications is often >98% as confirmed by HPLC [3].

1 Versatile medicinal chemistry intermediate for pyridyl-cyclohexanone derivatization
2 Bioactive curcumin analog probe for cellular signaling assay context
3 Research-grade purity supporting reproducible synthetic and assay workflows

Why 4-(2-pyridinyl)cyclohexanone Cannot Be Substituted


Substitution of 4-(2-pyridinyl)cyclohexanone with regioisomers such as 3-pyridyl or 4-pyridyl analogs is not chemically equivalent due to divergent reactivity in downstream acylation and cyclization reactions, as demonstrated in patented synthetic routes to cardiotonic isoquinolines [1]. Furthermore, within the broader class of curcumin analogs, 2-pyridyl cyclohexanone (Compound No. 26) was specifically selected from a larger library for its pronounced antiproliferative effects on esophageal squamous cell carcinoma (ESCC) cells, indicating that structural nuances—particularly the 2-pyridyl substitution pattern—confer unique biological activity not shared by all analogs [2].

Regioisomer reactivity
2-Pyridyl required for cardiotonic isoquinoline cyclization
3-Pyridyl or 4-pyridyl analogs may yield different downstream products and divergent pharmacological profiles
Bioactivity transfer
2-Pyridyl substitution pattern specifically selected from analog library
Other curcumin analogs may not replicate reported pathway-response endpoints

4-(2-pyridinyl)cyclohexanone Comparative Evidence


Antiproliferative Activity Against ESCC Cells

In a 48-hour MTT assay, 2-pyridyl cyclohexanone demonstrated IC50 values of 1.40 and 0.77 μM against Eca109 cells, and 2.10 and 0.65 μM against EC9706 cells [1]. By comparison, curcumin—the parent natural product—exhibits IC50 values of approximately 48.8 μM against various cancer cell lines under similar assay conditions [2]. This represents a >10-fold improvement in antiproliferative potency for the 2-pyridyl analog.

ESCC Cell Antiproliferative
Cross-study comparable
IC50 0.65–2.10 μM
vs curcumin ~48.8 μM
Reported cell-model response context
>10-fold lower IC50 reported; MTT assay, 48 h
Anticancer Curcumin Analog Esophageal Cancer

Sigma Receptor Binding Profile

4-(2-Pyridinyl)cyclohexanone binds to the sigma-2 receptor with an inhibition constant (Ki) of 90 nM in rat PC12 cell membranes [1]. Its affinity for the sigma-1 receptor is Ki = 152 nM, yielding a selectivity ratio of ~1.7-fold [2]. In contrast, the selective sigma-2 ligand SAS-0132 exhibits identical sigma-2 affinity (Ki = 90 nM) but with 9-fold selectivity over sigma-1 [3]. The compound thus offers a less selective, dual sigma-1/sigma-2 binding profile distinct from highly selective probes.

Sigma-2 Receptor Binding
Cross-study comparable
Ki = 90 nM (σ2)
Ki = 152 nM (σ1)
Dual sigma-1/sigma-2 binding profile
Selectivity ratio ~1.7; rat PC12 and guinea pig membranes
Sigma Receptor Radioligand Binding Neuropharmacology

P2X3 Receptor Antagonism Chemotype

4-(2-Pyridinyl)cyclohexanone acts as an antagonist of the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 μM in Xenopus oocytes [1]. Clinically advanced P2X3 antagonists such as BLU-5937 (camlipixant) exhibit higher potency (IC50 = 25 nM against human P2X3) [2]. However, the pyridyl-cyclohexanone core represents a chemically distinct scaffold that may circumvent intellectual property constraints and offer different pharmacokinetic properties for lead optimization.

P2X3 Receptor Antagonism
Cross-study comparable
EC50 80 nM vs
BLU-5937 IC50 25 nM
Alternative chemotype scaffold context
~3.2-fold difference; rat vs human P2X3
P2X3 Antagonist Ion Channel Chronic Cough

Cardiotonic Isoquinoline Synthetic Intermediate

4-(2-Pyridinyl)cyclohexanone is a critical intermediate in the synthesis of 2-acetyl-4-(2-pyridyl)cyclohexanone, which is subsequently converted to isoquinoline derivatives possessing high cardiotonic activity and low toxicity [1]. The synthetic route—condensation of 1,4-cyclohexanedione monoethylene ketal with 2-bromopyridine, followed by dehydration and hydrogenation—has been validated at multigram scale [1]. Regioisomeric pyridyl-cyclohexanones (e.g., 3-pyridyl or 4-pyridyl) would yield different isoquinoline products with potentially altered pharmacological profiles, underscoring the importance of the 2-pyridyl regioisomer in this specific patented application.

Cardiotonic Isoquinoline Route
Class-level inference
Ketal condensation, dehydration, hydrogenation at multigram scale
Regioisomer-specific synthetic utility
2-Pyridyl required; patent-validated route
Cardiotonic Agents Isoquinoline Synthesis Process Chemistry

Applications of 4-(2-pyridinyl)cyclohexanone


JAK2/STAT3 Inhibition in ESCC

Utilize 4-(2-pyridinyl)cyclohexanone as a curcumin-derived chemical probe to investigate JAK2/STAT3-mediated apoptosis in ESCC cell lines (Eca109, EC9706). The compound's sub-micromolar IC50 values [1] and defined mechanism—involving mitochondrial membrane potential disruption, Bcl-2 family protein imbalance, and caspase-3 activation—make it suitable for in vitro mechanistic studies and as a benchmark for novel analog development.

Dual Sigma-1/Sigma-2 Ligand Tool Compound

Employ 4-(2-pyridinyl)cyclohexanone as a moderate-affinity, low-selectivity sigma receptor ligand (Ki sigma-2 = 90 nM, sigma-1 = 152 nM) [1][2] in radioligand binding assays. Its balanced profile is valuable for exploring the functional consequences of concurrent sigma-1 and sigma-2 engagement, in contrast to highly selective probes like SAS-0132.

Novel P2X3 Antagonist Scaffold Exploration

Use 4-(2-pyridinyl)cyclohexanone as a structurally distinct starting point for developing P2X3 receptor antagonists targeting chronic cough and neuropathic pain. With an EC50 of 80 nM against rat P2X3 [1], the pyridyl-cyclohexanone core can be elaborated to improve potency and selectivity while maintaining a differentiated chemical space relative to clinical candidates like BLU-5937.

Cardiotonic Isoquinoline Synthesis

Employ 4-(2-pyridinyl)cyclohexanone as a key intermediate in the patented synthesis of isoquinoline derivatives with high cardiotonic activity and favorable safety margins [1]. The established multigram synthetic route supports process chemistry development for preclinical evaluation of these cardiotonic agents.

Application
Selection Property
Validation Focus
JAK2/STAT3 pathway studies
Cell-model endpoint review
Apoptosis and cell-viability endpoints
Sigma receptor binding research
Dual sigma-1/sigma-2 profile
Radioligand binding assay context
P2X3 antagonist scaffold research
Chemotype differentiation
Ion channel assay review
Cardiotonic isoquinoline synthesis
Regioisomer-specific intermediate
Synthetic route validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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